molecular formula C17H21N3O B14861034 4-(4-(Pyrrolidin-1-yl)quinolin-2-yl)morpholine

4-(4-(Pyrrolidin-1-yl)quinolin-2-yl)morpholine

Cat. No.: B14861034
M. Wt: 283.37 g/mol
InChI Key: OOQYOFWQQALCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline is a heterocyclic compound that features both morpholine and pyrrolidine rings attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis. Catalysts and other additives may also be used to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline core .

Scientific Research Applications

2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(morpholin-4-yl)quinoline
  • 4-(pyrrolidin-1-yl)quinoline
  • 2-(pyrrolidin-1-yl)quinoline

Uniqueness

2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline is unique due to the presence of both morpholine and pyrrolidine rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

4-(4-pyrrolidin-1-ylquinolin-2-yl)morpholine

InChI

InChI=1S/C17H21N3O/c1-2-6-15-14(5-1)16(19-7-3-4-8-19)13-17(18-15)20-9-11-21-12-10-20/h1-2,5-6,13H,3-4,7-12H2

InChI Key

OOQYOFWQQALCHH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=NC3=CC=CC=C32)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.